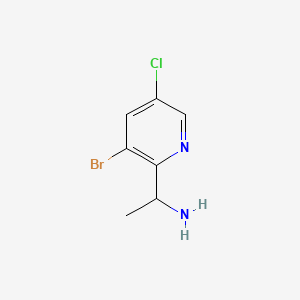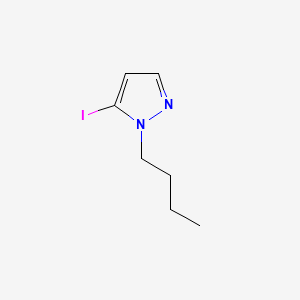![molecular formula C7H4ClIN2 B572941 5-Chloro-7-iodoimidazo[1,2-a]pyridine CAS No. 1266656-98-7](/img/structure/B572941.png)
5-Chloro-7-iodoimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-iodoimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of both chlorine and iodine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve the use of nucleophilic aromatic substitution reactions under basic conditions .
Chemical Reactions Analysis
5-Chloro-7-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and bases.
Oxidation and Reduction Reactions: These reactions are facilitated by oxidizing and reducing agents, respectively, leading to the formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-iodoimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and iodine atoms enhances its binding affinity and specificity towards these targets, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-7-iodoimidazo[1,2-a]pyridine include other halogenated imidazo[1,2-a]pyridines such as 5-Chloro-7-bromoimidazo[1,2-a]pyridine and 5-Chloro-7-fluoroimidazo[1,2-a]pyridine . The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-chloro-7-iodoimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-3-5(9)4-7-10-1-2-11(6)7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUBNJIGPOGJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=CC2=N1)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

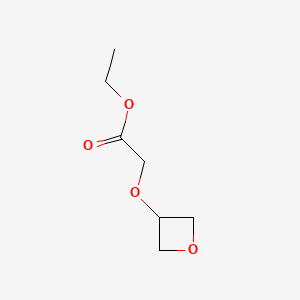

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B572864.png)
![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)
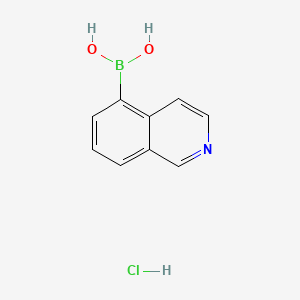

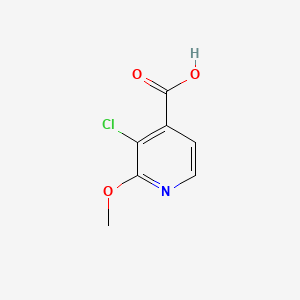

![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)
